(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid
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Overview
Description
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is a chiral amino acid derivative with a unique structure characterized by a dimethylamino group and a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric reductive amination of keto acids, where a chiral catalyst is used to introduce the dimethylamino group . Another approach is the enantioselective addition of ammonia to α,β-unsaturated acids .
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce different amine derivatives .
Scientific Research Applications
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of biologically active products . Additionally, its dimethylamino group can participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-(dimethylamino)-3-methylbutanoic acid: Similar structure but with a different substitution pattern.
(2S)-2-(dimethylamino)-3,3-dimethylpentanoic acid: Similar structure with an additional carbon in the chain.
Uniqueness
(2S)-2-(dimethylamino)-3,3-dimethylbutanoic acid is unique due to its specific stereochemistry and the presence of both a dimethylamino group and a tert-butyl group.
Properties
CAS No. |
1429301-82-5 |
---|---|
Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.2 |
Purity |
95 |
Origin of Product |
United States |
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